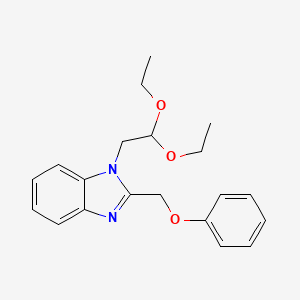

1-(2,2-diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole

Beschreibung

1-(2,2-Diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with a phenoxymethyl group at position 2 and a 2,2-diethoxyethyl group at position 1. The diethoxyethyl moiety enhances hydrophobicity and may influence metabolic stability, while the phenoxymethyl group contributes to electronic and steric effects.

Eigenschaften

IUPAC Name |

1-(2,2-diethoxyethyl)-2-(phenoxymethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-23-20(24-4-2)14-22-18-13-9-8-12-17(18)21-19(22)15-25-16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWERLBADCDHQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic or basic conditions.

Introduction of the Diethoxyethyl Group: The diethoxyethyl group can be introduced via alkylation using diethoxyethane and a strong base such as sodium hydride.

Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through a nucleophilic substitution reaction using phenoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,2-diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodiazole core or the substituent groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted benzodiazoles.

Wissenschaftliche Forschungsanwendungen

1-(2,2-diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,2-diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Analogues

2-[(2,2-Diethoxyethyl)sulfanyl]-1H-1,3-benzodiazole ()

- Structure: Shares the 1,3-benzodiazole core and diethoxyethyl group but replaces the phenoxymethyl with a sulfanyl (-S-) linker.

- Sulfur’s larger atomic radius may alter binding interactions in biological targets.

- Implications : Enhanced reactivity but reduced metabolic stability due to sulfur’s susceptibility to oxidation .

2-[(2-Chlorophenoxy)methyl]-1H-1,3-benzodiazole ()

- Structure: Features a chlorophenoxymethyl group instead of the unsubstituted phenoxymethyl.

- May improve binding affinity to hydrophobic pockets in enzymes or receptors.

- Implications: Higher lipophilicity (logP) compared to the non-halogenated analogue, influencing bioavailability .

1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole ()

- Structure: Extends the diethoxyethyl group to a 3-(4-chlorophenoxy)propyl chain.

- Key Differences: The longer alkyl chain and chlorophenoxy group increase molecular weight (392.88 g/mol) and steric bulk. May reduce membrane permeability compared to the shorter diethoxyethyl substituent.

Functional Analogues

Triazole-Containing Derivatives ()

- Examples : Compounds 9a–e () and 10a–f () incorporate triazole or thiazole moieties.

- Key Differences :

- Triazole rings enhance hydrogen-bonding capacity and metabolic stability compared to benzodiazoles.

- Thiazole substituents (e.g., in 9c) introduce sulfur atoms, modulating electronic properties.

- Bioactivity : Compounds like 9c showed promising docking poses with biological targets (e.g., enzymes), suggesting substituent-dependent activity .

Antioxidant Benzimidazoles ()

- Examples: 2-(1H-1,3-benzodiazol-2-yl)phenol (1b) and 2-phenyl-1H-benzimidazole (4b).

- Key Differences: Phenolic -OH groups in 1b confer radical-scavenging ability, absent in the target compound.

- Bioactivity : 1b exhibited strong antioxidant activity (DPPH IC₅₀ ~ 0.156 mg/mL) and antimicrobial effects against S. aureus .

Physicochemical Data

| Property | Target Compound | 2-[(2,2-Diethoxyethyl)sulfanyl]-1H-1,3-benzodiazole | 2-(1H-1,3-benzodiazol-2-yl)phenol (1b) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~360 (estimated) | 280.38 | 212.24 |

| logP | ~3.5 (predicted) | 2.8 | 2.1 |

| Water Solubility | Low | Moderate | Low |

| Key Functional Groups | Diethoxyethyl, phenoxymethyl | Sulfanyl, diethoxyethyl | Phenolic -OH |

Antimicrobial Potential

- Target Compound: Phenoxymethyl and diethoxyethyl groups may enhance penetration into bacterial membranes. No direct activity data available, but structurally similar compounds (e.g., 1b) show MIC values as low as 0.156 mg/mL against S. aureus .

- Comparison: Halogenated analogues (e.g., 2-chlorophenoxymethyl in ) may exhibit broader-spectrum activity due to increased lipophilicity. Triazole derivatives () demonstrate target-specific inhibition via docking, suggesting substituent-driven selectivity .

Antioxidant Activity

- Target Compound: Lacks phenolic -OH groups, likely reducing radical-scavenging capacity compared to 1b.

- Comparison: 1b’s DPPH scavenging activity (IC₅₀ ~ 0.156 mg/mL) outperforms non-phenolic benzodiazoles, highlighting the critical role of -OH groups .

Docking Studies

- Target Compound : Molecular modeling (e.g., AutoDock Vina) could predict binding to enzymes like S. aureus thymidylate kinase, similar to 1b and 5b .

- Comparison :

- Bulky substituents (e.g., diethoxyethyl) may hinder binding to compact active sites, whereas smaller groups (e.g., methyl in 4b) improve fit.

Biologische Aktivität

1-(2,2-diethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core, which is known for various biological activities. The specific structure can be represented as follows:

- Chemical Formula : C16H20N2O3

- Molecular Weight : 288.34 g/mol

Biological Activity Overview

Research indicates that compounds with a benzodiazole framework often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzodiazole derivatives. For instance:

- Study Findings : A derivative similar to this compound demonstrated potent activity against various bacterial strains.

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

Anticancer Activity

The anticancer potential of benzodiazole derivatives has been widely studied:

- Case Study : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines.

- IC50 Values : The compound exhibited an IC50 value ranging from 5 to 15 µM depending on the cell line tested.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis via caspase activation |

| HeLa (cervical cancer) | 8 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Properties

Inflammation is a common pathway in many diseases. Research has indicated that benzodiazole compounds can modulate inflammatory responses:

- Findings : The compound was found to reduce the production of pro-inflammatory cytokines in vitro.

- Mechanism : It appears to inhibit NF-kB signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.